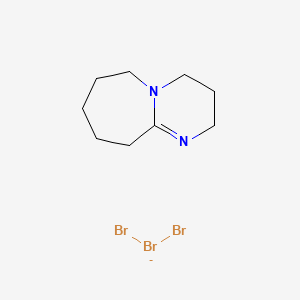
CID 131864268
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide . This compound is a derivative of 1,8-diazabicyclo[5.4.0]undec-7-ene, commonly referred to as DBU, which is a bicyclic amidine. The hydrotribromide form indicates that the compound is associated with three bromide ions. This compound is known for its use in various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene with bromine. The reaction is carried out under controlled conditions to ensure the formation of the hydrotribromide salt. The general reaction can be represented as follows: [ \text{DBU} + 3 \text{Br}_2 \rightarrow \text{DBU} \cdot 3 \text{HBr} ]
Industrial Production Methods
In an industrial setting, the production of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves large-scale bromination of DBU. The process is optimized to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form the parent DBU compound.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent used.
Reduction: The primary product is DBU.
Substitution: Products depend on the nucleophile used, forming various substituted derivatives.
Aplicaciones Científicas De Investigación
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide involves its ability to act as a strong base and nucleophile. It can deprotonate various substrates, facilitating a wide range of chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved often lead to the formation of new bonds or the substitution of functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU): The parent compound, which is a strong base and nucleophile.
1,5-diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic amidine with similar basicity but different reactivity.
Tetramethylguanidine (TMG): A strong base with a different structure but similar applications.
Uniqueness
1,8-diazabicyclo[5.4.0]undec-7-ene hydrotribromide is unique due to the presence of three bromide ions, which enhance its reactivity and make it suitable for specific applications where other bases might not be effective.
Propiedades
Fórmula molecular |
C9H16Br3N2- |
|---|---|
Peso molecular |
391.95 g/mol |
InChI |
InChI=1S/C9H16N2.Br3/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-3-2/h1-8H2;/q;-1 |
Clave InChI |
DPWBUJYBOOWMLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NCCCN2CC1.Br[Br-]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



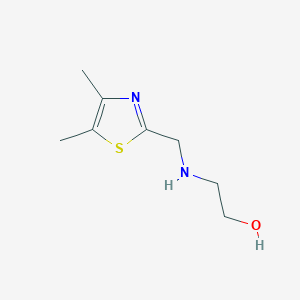
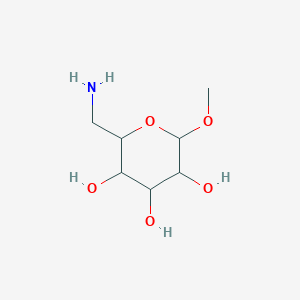
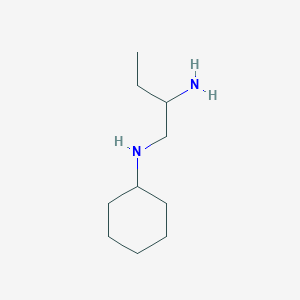
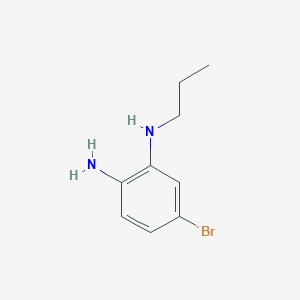

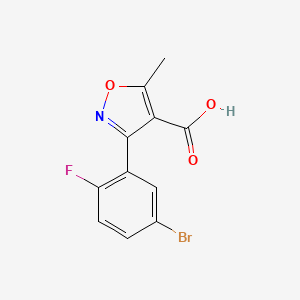
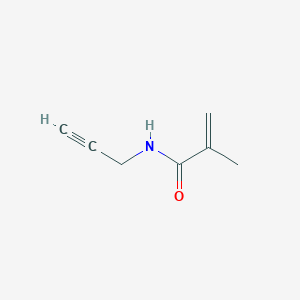
![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)

![1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642360.png)


![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)
